molecular formula C7H3BrClFO4S B13250974 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid

4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid

Cat. No.: B13250974
M. Wt: 317.52 g/mol
InChI Key: HVEHMTXOLDJVCS-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, chlorine, and fluorosulfonyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors and advanced purification techniques to obtain the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and aryl boronic acids under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl intermediates .

Scientific Research Applications

Chemistry: In chemistry, 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .

Biology: The compound’s unique functional groups make it a useful tool in biological studies, such as enzyme inhibition and protein labeling. It can be used to study the interactions between small molecules and biological macromolecules .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with anti-inflammatory or anticancer activities .

Industry: Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. For example, it can act as an affinity label for enzymes, leading to the inactivation of the enzyme through covalent modification. The fluorosulfonyl group is particularly reactive and can form stable bonds with nucleophilic sites on proteins, thereby altering their function .

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobenzenesulfonyl fluoride
  • 4-Chlorobenzenesulfonyl fluoride
  • 4-(Fluorosulfonyl)benzoic acid
  • 2-Bromobenzenesulfonyl fluoride

Comparison: Compared to these similar compounds, 4-Bromo-2-chloro-5-(fluorosulfonyl)benzoic acid is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and selectivity in chemical reactions. The combination of these halogens with the fluorosulfonyl group provides distinct chemical properties that can be leveraged in various applications .

Properties

Molecular Formula

C7H3BrClFO4S

Molecular Weight

317.52 g/mol

IUPAC Name

4-bromo-2-chloro-5-fluorosulfonylbenzoic acid

InChI

InChI=1S/C7H3BrClFO4S/c8-4-2-5(9)3(7(11)12)1-6(4)15(10,13)14/h1-2H,(H,11,12)

InChI Key

HVEHMTXOLDJVCS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1S(=O)(=O)F)Br)Cl)C(=O)O

Origin of Product

United States

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